3-Propionyl-2H-cyclohepta[b]furan-2-one
Description
Properties
Molecular Formula |
C12H10O3 |
|---|---|
Molecular Weight |
202.21 g/mol |
IUPAC Name |
3-propanoylcyclohepta[b]furan-2-one |
InChI |
InChI=1S/C12H10O3/c1-2-9(13)11-8-6-4-3-5-7-10(8)15-12(11)14/h3-7H,2H2,1H3 |
InChI Key |
DWTHAZYISYYHGC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C2C=CC=CC=C2OC1=O |
Origin of Product |
United States |
Scientific Research Applications
Synthesis and Precursor Role
3-Propionyl-2H-cyclohepta[b]furan-2-one can be synthesized using ethyl propionylacetate as a precursor. The synthesis involves a series of reactions that include the treatment of tropolone derivatives with ethyl propionylacetate, leading to the formation of the cycloheptafuranone structure . This compound serves as an intermediate in the preparation of various derivatives that exhibit diverse biological activities.
Anticancer Properties
Research has indicated that derivatives of this compound exhibit promising anticancer activities. For instance, modifications to the furan ring have been shown to enhance cytotoxic effects against several cancer cell lines. A notable study reported an IC50 value of 12 μM against A549 lung cancer cells, suggesting that structural optimization can significantly affect anticancer efficacy.
Antiviral Activity
In addition to anticancer properties, compounds derived from this compound have been evaluated for antiviral activity. Specific substitutions on the compound have demonstrated enhanced activity against RNA viruses, with some derivatives achieving selectivity indices greater than 10. This highlights the potential of these compounds as antiviral agents, particularly in targeting viral proteases.
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of this compound is crucial for developing more potent derivatives. Studies utilizing quantitative structure-activity relationship (QSAR) modeling have been employed to elucidate how different substituents on the cycloheptafuranone core influence biological activity. These studies often involve computational methods alongside experimental data to predict the efficacy of new compounds .
Case Study: Anticancer Efficacy
A study focused on a series of cyclopentane derivatives derived from this compound revealed significant variations in anticancer activity based on structural modifications. The research emphasized the importance of optimizing substituents on the furan and thiophene rings to enhance biological efficacy against cancer cell lines.
Case Study: Antiviral Screening
Another investigation into the antiviral potential of furan-based compounds highlighted how specific structural changes could improve activity against viral infections. The study found that certain derivatives exhibited promising selectivity and potency against viral proteases, suggesting their utility in developing new antiviral therapies.
Data Table: Summary of Biological Activities
| Compound Derivative | Activity Type | IC50 Value (μM) | Selectivity Index |
|---|---|---|---|
| Cyclopentane Derivative A | Anticancer | 12 | - |
| Furan Derivative B | Antiviral | - | >10 |
This table summarizes key findings from research studies related to the biological activities associated with this compound and its derivatives.
Comparison with Similar Compounds
Table 1: Key Properties of 3-Substituted 2H-Cyclohepta[b]furan-2-one Derivatives
Key Observations :
- Substituent Effects : Electron-withdrawing groups (e.g., propionyl, pyridinyl) enhance electrophilic reactivity, enabling cycloadditions or nucleophilic substitutions. In contrast, diaryl substituents (e.g., phenyl, nitrophenyl) stabilize the aromatic core, as evidenced by planar structures in X-ray analyses .
- Synthetic Yields : Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) for diaryl derivatives achieve higher yields (50–77%) compared to base-mediated eliminations (~64% for pyridinyl analogs) .
Larger Cyclic Furanone Systems: Cembrane Diterpenoids
Table 2: Comparison with Cyclotrideca[b]furan-2-one Derivatives
Key Observations :
- Ring Size and Bioactivity: Larger rings (e.g., 13-membered cembranolides) exhibit significant immunomodulatory effects due to conformational flexibility and substituent diversity. Smaller cyclohepta[b]furan-2-ones lack comparable bioactivity but serve as azulene precursors .
Other Heterocyclic Systems
Table 3: Reactivity of Furanone-Containing Heterocycles
Key Observations :
- Reactivity Patterns: Smaller furanones (e.g., THF derivatives) prioritize hydrogen bonding for pharmaceutical applications, while larger systems (e.g., 12-membered methanocycloundeca[b]furan-2-one) engage in unique cycloadditions .
Q & A
Basic Question: What synthetic methodologies are commonly employed for synthesizing 3-Propionyl-2H-cyclohepta[b]furan-2-one and its derivatives?
Answer:
The synthesis typically involves functionalization of the 2H-cyclohepta[b]furan-2-one core. Key steps include:
- Acylation : Propionyl groups are introduced via Friedel-Crafts acylation or nucleophilic substitution under anhydrous conditions, using catalysts like AlCl₃ or BF₃·Et₂O .
- Ring expansion : Cycloheptane rings are constructed via [4+3] cycloaddition or photochemical reactions, with careful control of reaction time and temperature to avoid side products .
- Stereochemical control : Chiral auxiliaries or enantioselective catalysts (e.g., organocatalysts) are used to resolve racemic mixtures, as noted in studies on Corey lactone derivatives .
Basic Question: How can crystallographic data be obtained and validated for this compound?
Answer:
Crystallographic validation involves:
- Deposition : Submit refined data (atomic coordinates, thermal parameters) to the Cambridge Crystallographic Data Centre (CCDC), as exemplified by CCDC 1505246 for related structures .
- Validation tools : Use CCDC’s Mercury software to analyze bond lengths, angles, and torsional angles. Discrepancies >3σ require re-refinement .
- Cross-referencing : Compare with analogous structures (e.g., 3-(methoxycarbonyl) derivatives) to confirm deviations <0.1 Å in bond distances .
Advanced Question: How do electronic and steric effects influence the reactivity of the propionyl group in this compound?
Answer:
- Electronic effects : The electron-withdrawing propionyl group reduces electron density on the furan ring, increasing susceptibility to nucleophilic attack. This is confirmed via Hammett substituent constants (σ ≈ +0.4) .
- Steric effects : Bulkier substituents at the 3-position hinder access to the carbonyl group, as shown in kinetic studies of analogous lactones (e.g., rate reductions of 20–40% with tert-butyl groups) .
- Mitigation : Use polar aprotic solvents (e.g., DMF) to stabilize transition states and reduce steric hindrance .
Advanced Question: What contradictions exist in reported spectral data (NMR, IR) for this compound, and how can they be resolved?
Answer:
- NMR shifts : Discrepancies in δ values for the propionyl carbonyl (reported 170–175 ppm in CDCl₃) arise from solvent polarity or hydrogen bonding. Standardize measurements using DMSO-d₆ as a solvent .
- IR stretching : Variations in ν(C=O) (1670–1720 cm⁻¹) are linked to crystallinity. Compare with X-ray data to correlate solid-state vs. solution-phase conformations .
- Resolution : Use high-field NMR (≥500 MHz) and DFT calculations (B3LYP/6-311+G(d,p)) to model and assign peaks .
Advanced Question: How does the aromaticity of the fused cyclohepta-furan system affect its stability and reactivity?
Answer:
- Aromaticity assessment : The system exhibits non-benzenoid aromaticity due to 10π-electron conjugation, confirmed by nucleus-independent chemical shift (NICS) values (−8 to −10 ppm) .
- Stability : Enhanced resonance stabilization reduces susceptibility to electrophilic substitution, as seen in slower bromination rates compared to benzene derivatives .
- Reactivity : Aromaticity lowers the activation energy for ring-opening reactions, particularly under acidic conditions (e.g., H₂SO₄ catalyzed hydrolysis) .
Basic Question: What analytical techniques are optimal for quantifying this compound in plant extracts or reaction mixtures?
Answer:
- GC-MS : Use a DB-5MS column (30 m × 0.25 mm) with a 5% phenyl phase. Identification relies on characteristic fragments (e.g., m/z 132 for cyclohepta[b]furanone derivatives) .
- HPLC : Employ a C18 column with UV detection at 254 nm. Retention times are calibrated against synthetic standards .
- Validation : Ensure recovery rates >95% via spike-and-recovery experiments in matrices like methanol or ethyl acetate .
Advanced Question: How can computational modeling predict the compound’s physicochemical properties and reaction pathways?
Answer:
- Property prediction : Use ACD/Labs Percepta for logP (predicted ≈1.8) and pKa (≈3.5 for the lactone carbonyl) .
- Reaction pathways : DFT calculations (e.g., Gaussian 09 with M06-2X/cc-pVTZ) model transition states for ring-opening or acylation reactions, validated against experimental ΔG‡ values .
- Limitations : Solvent effects require explicit solvent models (e.g., COSMO-RS) to improve accuracy .
Advanced Question: What strategies resolve stereochemical ambiguities in derivatives of this compound?
Answer:
- X-ray crystallography : Assign absolute configurations using anomalous scattering (e.g., Cu-Kα radiation) for heavy atoms (e.g., Cl or Br derivatives) .
- Chiral chromatography : Use a Chiralpak IA column with hexane/isopropanol (90:10) to separate enantiomers, as demonstrated for Corey lactone diols .
- Optical rotation : Compare experimental [α]D values (e.g., −44° in methanol) with computed values from ORD simulations .
Basic Question: What safety protocols are critical when handling this compound in laboratory settings?
Answer:
- Ventilation : Use fume hoods to avoid inhalation of fine powders (particle size <10 μm) .
- PPE : Wear nitrile gloves and safety goggles, as lactones can cause skin/eye irritation (LD50 ≈ 200 mg/kg in rodents) .
- Spill management : Neutralize with sodium bicarbonate and adsorb using vermiculite .
Advanced Question: How do structural modifications (e.g., substituent variation) impact biological activity in related lactones?
Answer:
- SAR studies : Propionyl groups enhance cytotoxicity (e.g., IC50 values <10 μM in cancer cell lines) compared to acetyl analogs, likely due to increased lipophilicity .
- Mechanistic insights : Modifications at the 3-position alter binding to cellular targets (e.g., SERCA pumps in thapsigargin analogs) .
- Optimization : Use QSAR models with descriptors like logP and polar surface area to prioritize synthetic targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
